Ethyl 2-(3-cyanophenyl)-2-methylpropanoate is an organic compound with the molecular formula . This compound is notable for its unique structure, which includes a cyanophenyl group attached to a propanoate moiety. It is classified as an ester and is of interest in various fields of scientific research due to its potential applications in organic synthesis and biological studies.
The compound is cataloged under the CAS number 521068-44-0 and can be sourced from chemical suppliers like BenchChem and Chemsrc. Ethyl 2-(3-cyanophenyl)-2-methylpropanoate belongs to the class of esters derived from propanoic acid, specifically featuring a cyano group on the aromatic ring, which enhances its reactivity and potential utility in chemical reactions .
The synthesis of ethyl 2-(3-cyanophenyl)-2-methylpropanoate typically involves the esterification of 2-(3-cyanophenyl)-2-methylpropanoic acid with ethanol. This reaction is generally catalyzed by a strong acid, such as sulfuric acid, and is performed under reflux conditions to ensure complete conversion of the acid to the ester.
In industrial applications, continuous flow processes may be utilized to enhance efficiency and yield. Automated reactors allow for precise control over reaction parameters such as temperature, pressure, and catalyst concentration, optimizing production outcomes.
The molecular structure of ethyl 2-(3-cyanophenyl)-2-methylpropanoate can be represented using various notations:
CC(C)(C1=CC=CC(=C1)C#N)C(=O)OC
UMCYJYYTVUBBRU-UHFFFAOYSA-N
The structure features a branched propanoate backbone with an aromatic ring substituted with a cyano group, contributing to its distinctive chemical properties .
Ethyl 2-(3-cyanophenyl)-2-methylpropanoate can undergo several types of chemical reactions:
The mechanism of action for ethyl 2-(3-cyanophenyl)-2-methylpropanoate varies depending on the specific reaction it undergoes. For instance, during reduction reactions, the cyano group transforms into an amine group, which may participate in further biochemical interactions. The molecular targets and pathways involved are contingent on the specific application and reaction conditions utilized .
While specific physical properties such as density and boiling point are not extensively documented, it is important to note that these characteristics can vary based on purity and environmental conditions.
Ethyl 2-(3-cyanophenyl)-2-methylpropanoate exhibits typical reactivity associated with esters, including susceptibility to hydrolysis in the presence of water or strong bases. Its unique structure allows it to engage in various organic transformations that are significant in synthetic chemistry .
Ethyl 2-(3-cyanophenyl)-2-methylpropanoate has several applications in scientific research:
This compound's unique structural features make it valuable in both academic research and industrial applications, highlighting its versatility within organic chemistry.
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1